

# The Challenger Landscape: A Head-to-Head Comparison of Novel MYC Degraders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | MYC degrader 1 |           |
| Cat. No.:            | B15603545      | Get Quote |

For researchers and drug development professionals navigating the complex and rapidly evolving field of oncology, the "undruggable" MYC oncoprotein has long been a coveted target. Recent breakthroughs in targeted protein degradation have ushered in a new era of hope, with several MYC degrader compounds demonstrating promising preclinical and, in some cases, clinical activity. This guide provides a comprehensive, data-driven comparison of prominent MYC degrader compounds, summarizing key performance metrics, detailing experimental methodologies, and visualizing the underlying biological pathways.

The c-MYC protein, a master regulator of cell proliferation and metabolism, is overexpressed in a majority of human cancers, making it an attractive therapeutic target.[1] However, its intrinsically disordered structure has posed a significant challenge for traditional small molecule inhibitors.[2] The advent of novel therapeutic modalities, particularly proteolysis-targeting chimeras (PROTACs) and molecular glues, has provided a viable strategy to eliminate the MYC protein altogether, rather than simply inhibiting its function.[1][3] These approaches leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively tag and destroy the MYC protein.[4]

# Performance Snapshot: A Comparative Analysis of Leading MYC Degraders

The following tables summarize the key quantitative data for several notable MYC degrader compounds, offering a side-by-side comparison of their efficacy and characteristics.



| Compound          | Туре              | E3 Ligase<br>Recruited                  | Degradation<br>Potency<br>(DC50/IC50)            | Key Cancer<br>Cell Lines<br>Tested                                                 | Clinical Trial<br>Status              |
|-------------------|-------------------|-----------------------------------------|--------------------------------------------------|------------------------------------------------------------------------------------|---------------------------------------|
| WBC100            | Molecular<br>Glue | CHIP                                    | IC50: nM<br>range                                | Acute Myeloid Leukemia (MOLM-13), Pancreatic (Mia-paca2), Gastric                  | Phase I<br>(NCT051002<br>51)[1]       |
| MRT-2359          | Molecular<br>Glue | Cereblon<br>(indirect via<br>GSPT1)     | Preferential<br>activity in<br>MYC-high<br>cells | Non-Small Cell Lung Cancer (NSCLC), Small Cell Lung Cancer (SCLC), Prostate Cancer | Phase I/II<br>(NCT055462<br>68)[5][6] |
| GT19630           | Molecular<br>Glue | Cereblon                                | Low nM<br>concentration<br>s                     | Breast Cancer cell lines, Acute Myeloid Leukemia (HL-60)                           | Preclinical[7]<br>[8]                 |
| CSI86 &<br>CSI107 | PROTAC            | Von Hippel-<br>Lindau (VHL)             | IC50: 13–18<br>µM<br>(antiproliferati<br>ve)     | Breast and<br>Prostate<br>Cancer (PC3)                                             | Preclinical[2]                        |
| A80.2HCI          | Molecular<br>Glue | Not specified<br>in provided<br>results | Potentiates<br>CDK4/6<br>inhibitor<br>efficacy   | Not specified in provided results                                                  | Preclinical[9]                        |







Multiple Myeloma RNA-(OPM2, Reduces Preclinical[10 MYC-Degrader RNase L MYC mRNA R8226, RiboTAC (RiboTAC) by ~35-75% MOLP8, MM1S, AMO1, H929)



| Compound       | Mechanism of Action                                                                                                                                                           | In Vivo Efficacy                                                                                                          | Selectivity                                                                                 | Noteworthy<br>Features                                                                                             |
|----------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| WBC100         | Binds to the NLS1-Basic- NLS2 region of MYC, inducing CHIP-mediated ubiquitination and proteasomal degradation.[1] [11]                                                       | Potent tumor regression in AML, pancreatic, and gastric cancer xenograft models.[1][11]                                   | Selective for c-<br>Myc over other<br>nuclear proteins<br>like XPB, Rpb1,<br>and STAT3.[11] | Orally active.[1]<br>[11]                                                                                          |
| MRT-2359       | Degrades GSPT1, a translation termination factor, leading to preferential impairment of protein translation in MYC-driven tumors and indirect reduction of MYC expression.[5] | Deep and durable responses in over 70 patient-derived xenograft models of NSCLC, SCLC, and lung neuroendocrine tumors.[5] | Selective for<br>GSPT1 and its<br>homolog GSPT2.<br>[5]                                     | Orally bioavailable.[5] [6] Exploits the dependency of MYC-driven cancers on high rates of protein translation.[5] |
| GT19630        | Degrades both<br>MYC and<br>GSPT1.[7][8]                                                                                                                                      | Not detailed in provided results.                                                                                         | Degrades both MYC and GSPT1, unlike selective GSPT1 degraders such as CC-90009.[8]          | Also degrades the immune checkpoint inhibitor B7-H3.                                                               |
| CSI86 & CSI107 | Binds to a known<br>MYC binder and<br>the VHL E3<br>ligase, forming a                                                                                                         | Pharmacokinetic<br>studies in mice<br>have been<br>conducted.[2]                                                          | Selectivity<br>studies are<br>ongoing.[2]                                                   | CSI107<br>demonstrated<br>dose-dependent<br>MYC                                                                    |



|             | ternary complex<br>to induce MYC<br>ubiquitination<br>and degradation.<br>[2]      |                                                                                               |                                                                                   | degradation.[2]                                                  |
|-------------|------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|------------------------------------------------------------------|
| A80.2HCl    | Degrades MYC<br>to overcome<br>resistance to<br>CDK4/6<br>inhibitors.[9]           | Potentiates the therapeutic efficacy of CDK4/6 inhibitors.[9]                                 | Not detailed in provided results.                                                 | Addresses a key<br>mechanism of<br>therapeutic<br>resistance.[9] |
| MYC-RiboTAC | Binds to the IRES of MYC mRNA and recruits RNase L to degrade the mRNA transcript. | Daily intraperitoneal administration in mice achieved active concentrations in the blood.[10] | Acts on the mRNA level, offering an alternative to protein-level degradation.[10] | RNase L-<br>dependent<br>mechanism.[10]                          |

### **Delving into the Science: Experimental Protocols**

The evaluation of these MYC degrader compounds relies on a series of well-established experimental techniques. Below are the methodologies for key experiments cited in the research.

### **Western Blotting for Protein Degradation**

- Objective: To quantify the reduction in MYC protein levels following treatment with a degrader compound.
- Methodology:
  - Cancer cells are seeded and allowed to adhere overnight.
  - Cells are treated with varying concentrations of the degrader compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).



- Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with a primary antibody specific for c-MYC.
- A loading control antibody (e.g., GAPDH, β-actin, or Coomassie brilliant blue staining) is used to ensure equal protein loading.[13]
- The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Band intensities are quantified using densitometry software like ImageJ.[2]

## Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

- Objective: To determine if the degrader compound enhances the interaction between MYC and a specific E3 ligase.
- Methodology:
  - Cells are treated with the degrader compound or a control.
  - Cells are lysed in a non-denaturing lysis buffer.
  - The lysate is pre-cleared with protein A/G agarose beads.
  - A primary antibody against c-MYC is added to the lysate and incubated to form an antibody-antigen complex.



- Protein A/G agarose beads are added to precipitate the complex.
- The beads are washed to remove non-specific binding proteins.
- The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the E3 ligase of interest (e.g., CHIP).[11]

## Cell Viability and Proliferation Assays (e.g., MTT or CellTiter-Glo)

- Objective: To assess the cytotoxic or cytostatic effects of the degrader compound on cancer cells.
- · Methodology:
  - Cells are seeded in 96-well plates.
  - After 24 hours, cells are treated with a range of concentrations of the degrader compound.
  - Following a set incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo is added to the wells.
  - The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.
  - The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

### Cycloheximide (CHX) Chase Assay for Protein Half-Life

- Objective: To determine if the degrader compound reduces the stability of the MYC protein.
- Methodology:
  - Cells are treated with the degrader compound or a control for a short period.
  - Cycloheximide, a protein synthesis inhibitor, is added to the media to block new protein production.



- Cells are harvested at different time points after the addition of CHX.
- MYC protein levels at each time point are analyzed by Western blotting.
- The rate of MYC protein decay is calculated to determine its half-life.[11]

### **Visualizing the Mechanisms of Action**

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.





Click to download full resolution via product page

Caption: Mechanisms of MYC degradation by PROTACs and molecular glues.





Click to download full resolution via product page

Caption: Workflow for evaluating the efficacy of MYC degrader compounds.

#### Conclusion

The landscape of MYC-targeted therapies is undergoing a profound transformation, driven by the innovation of protein degrader technologies. The compounds highlighted in this guide, from PROTACs like CSI107 to molecular glues such as WBC100 and MRT-2359, and even RNA-level degraders like MYC-RiboTAC, showcase the diverse strategies being employed to conquer this challenging oncoprotein. While direct head-to-head clinical comparisons are still on the horizon, the preclinical data provides a strong rationale for their continued development. For researchers and clinicians, understanding the nuances in their mechanisms of action,



potency, and selectivity will be paramount in identifying the most promising therapeutic avenues for MYC-driven cancers. As more data from ongoing clinical trials becomes available, the path towards a clinically approved MYC degrader becomes increasingly clear.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A promising protein degrader trashed a key oncogenic protein | Drug Discovery News [drugdiscoverynews.com]
- 4. MYC Degradation PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. biospace.com [biospace.com]
- 7. Targeting MYC for the treatment of breast cancer: use of the novel MYC-GSPT1 degrader, GT19630 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature BioSpace [biospace.com]
- 10. ashpublications.org [ashpublications.org]
- 11. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing MYC Degraders Bearing the Von Hippel–Lindau Ligand to Target the "Undruggable" MYC PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Challenger Landscape: A Head-to-Head Comparison of Novel MYC Degraders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603545#head-to-head-comparison-of-different-myc-degrader-compounds]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com